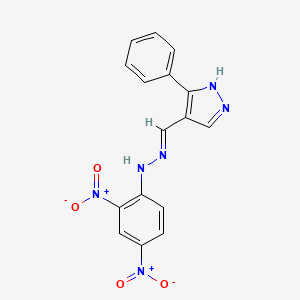

3-phenyl-1H-pyrazole-4-carbaldehyde (2,4-dinitrophenyl)hydrazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-phenyl-1H-pyrazole-4-carbaldehyde (2,4-dinitrophenyl)hydrazone, also known as DNPH, is a chemical compound commonly used in scientific research. DNPH is a derivative of pyrazole and is often used as a reagent for the detection and quantification of carbonyl compounds in various samples.

Mécanisme D'action

3-phenyl-1H-pyrazole-4-carbaldehyde (2,4-dinitrophenyl)hydrazone reacts with carbonyl compounds to form stable derivatives through a nucleophilic addition reaction. The carbonyl group of the carbonyl compound reacts with the hydrazine group of this compound to form a hydrazone derivative, which is stable and can be analyzed using various analytical techniques.

Biochemical and Physiological Effects

This compound is not used for any biochemical or physiological effects, but it is used as a reagent in scientific research to detect and quantify carbonyl compounds. Carbonyl compounds are present in various biological samples, and their levels can be used as biomarkers for various diseases and conditions.

Avantages Et Limitations Des Expériences En Laboratoire

3-phenyl-1H-pyrazole-4-carbaldehyde (2,4-dinitrophenyl)hydrazone has several advantages and limitations for lab experiments. One of the advantages of this compound is its high specificity for carbonyl compounds, which makes it a useful reagent for the detection and quantification of carbonyl compounds in various samples. Another advantage of this compound is its ease of use and compatibility with various analytical techniques.

One of the limitations of this compound is its sensitivity to environmental conditions such as temperature and humidity, which can affect the stability of the this compound derivatives. Another limitation of this compound is its potential for interfering with other compounds in the sample, which can affect the accuracy of the analysis.

Orientations Futures

For the use of 3-phenyl-1H-pyrazole-4-carbaldehyde (2,4-dinitrophenyl)hydrazone in scientific research include the development of new analytical techniques for the detection and quantification of carbonyl compounds, the optimization of the synthesis method for this compound, and the exploration of the potential of this compound derivatives as biomarkers for various diseases and conditions. Additionally, further research is needed to investigate the potential of this compound derivatives as therapeutic agents for various diseases and conditions.

Méthodes De Synthèse

3-phenyl-1H-pyrazole-4-carbaldehyde (2,4-dinitrophenyl)hydrazone can be synthesized by reacting 2,4-dinitrophenylhydrazine with 3-phenyl-1H-pyrazole-4-carbaldehyde. The reaction takes place in the presence of a catalyst such as acetic acid and yields this compound as a yellow-orange crystalline solid. The purity of this compound can be improved by recrystallization from a suitable solvent.

Applications De Recherche Scientifique

3-phenyl-1H-pyrazole-4-carbaldehyde (2,4-dinitrophenyl)hydrazone is widely used in scientific research for the detection and quantification of carbonyl compounds. Carbonyl compounds are organic compounds that contain a carbonyl group, which is a functional group consisting of a carbon atom double-bonded to an oxygen atom. Carbonyl compounds are present in various samples, including environmental samples, food samples, and biological samples. This compound reacts with carbonyl compounds to form stable derivatives, which can be analyzed using various analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).

Propriétés

IUPAC Name |

2,4-dinitro-N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N6O4/c23-21(24)13-6-7-14(15(8-13)22(25)26)19-17-9-12-10-18-20-16(12)11-4-2-1-3-5-11/h1-10,19H,(H,18,20)/b17-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YARVZFHKUFIKKV-RQZCQDPDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NN2)C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(C=NN2)/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3,4-dimethoxyphenyl)propyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B6104499.png)

![1-(3-phenylpropyl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6104515.png)

![2-{1-cyclohexyl-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6104519.png)

![N-[4-(methylthio)benzyl]-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6104526.png)

![8-hydroxy-7-(4-methoxybenzyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B6104534.png)

![1-[2-(1,2-oxazinan-2-ylmethyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6104542.png)

![1-[1-({1-[6-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]-2-propanol trifluoroacetate (salt)](/img/structure/B6104550.png)

![1-[(1,1-dimethyl-2-propyn-1-yl)oxy]-3-[4-(4-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B6104557.png)

![1-(8-fluoro-2-quinolinyl)-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B6104566.png)

![methyl 1-[2-hydroxy-3-(4-{[(3-methylbenzyl)amino]methyl}phenoxy)propyl]-4-piperidinecarboxylate](/img/structure/B6104569.png)

![1-(3-chlorophenyl)-4-{1-[(methylthio)acetyl]-3-piperidinyl}piperazine](/img/structure/B6104587.png)

![3-(1,1-dioxidotetrahydro-3-thienyl)-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6104592.png)